molecular formula C8H12N2O B12915208 5-Methyl-2-propylpyrimidin-4(3H)-one CAS No. 98489-53-3

5-Methyl-2-propylpyrimidin-4(3H)-one

Cat. No.: B12915208
CAS No.: 98489-53-3
M. Wt: 152.19 g/mol
InChI Key: MUWRDYZINXXTSJ-UHFFFAOYSA-N
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Description

5-Methyl-2-propylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidinones.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidinones, while substitution can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

5-Methyl-2-propylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4(3H)-pyrimidinone
  • 5-Ethyl-2-propylpyrimidin-4(3H)-one
  • 5-Methyl-2-butylpyrimidin-4(3H)-one

Uniqueness

5-Methyl-2-propylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in drug development and industrial chemistry.

Properties

CAS No.

98489-53-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-2-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7-9-5-6(2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

MUWRDYZINXXTSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=O)N1)C

Origin of Product

United States

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